CID 156588667
Description
CID 156588667, identified as oscillatoxin F, is a marine-derived polyketide belonging to the oscillatoxin family. These compounds are secondary metabolites produced by cyanobacteria and are structurally characterized by macrocyclic lactone rings with varying substituents.
Properties
Molecular Formula |
C19H25ClN2O5 |
|---|---|
Molecular Weight |
396.9 g/mol |
InChI |
InChI=1S/C19H25ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,21,24)(H,22,25) |
InChI Key |
PJZWLXGNDQLYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[C](C(=O)N[C](CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 156588667 involves several synthetic routes. One common method includes the reaction of specific organic amines with dianhydrides under controlled conditions. The reaction typically involves dissolving the organic amine in a solvent, adding the dianhydride, and stirring the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
CID 156588667 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
CID 156588667 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of CID 156588667 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
The oscillatoxin derivatives share a core macrocyclic lactone structure but differ in substituents and side-chain modifications. Key comparisons are summarized below:
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | C₃₃H₅₀O₉ | 602.74 g/mol | Hydroxyl groups at C-2 and C-30 positions |
| 30-Methyl-Oscillatoxin D | 185389 | C₃₄H₅₂O₉ | 616.77 g/mol | Methyl group at C-30 |
| Oscillatoxin E | 156582093 | C₃₂H₄₈O₉ | 588.71 g/mol | Shorter side chain at C-15 |
| Oscillatoxin F | 156588667 | C₃₁H₄₆O₉ | 574.68 g/mol | Lack of methyl group at C-30; unsaturated bond at C-10 |
Structural Insights :
- Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ by a single methyl group, which may influence solubility and membrane permeability. Methylation often enhances metabolic stability .
- The unsaturated bond at C-10 in oscillatoxin F could increase rigidity in the macrocyclic ring, affecting conformational dynamics compared to oscillatoxin E .
Physicochemical and Pharmacokinetic Properties
Limited experimental data are available for CID 156588667, but predictions can be inferred from structurally related compounds:
Key Observations :
- Oscillatoxin F’s moderate bioavailability score aligns with its balanced Log P and solubility profile, suggesting favorable absorption in biological systems .
Q & A
Q. How can researchers ensure compliance with journal-specific formatting for this compound studies?
- Methodology :
- Adhere to ACS Style Guide or IUPAC nomenclature for compound descriptions .
- Use structured abstracts (Objective, Methods, Results, Conclusion) for clarity .
- Submit spectra and raw data to repositories like Figshare or Zenodo for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
